molecular formula C4F6O B13425042 Hexafluoro-2,5-dihydrofuran CAS No. 24849-02-3

Hexafluoro-2,5-dihydrofuran

Cat. No.: B13425042
CAS No.: 24849-02-3
M. Wt: 178.03 g/mol
InChI Key: SWAZOEMXQGHIIV-UHFFFAOYSA-N
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Description

Hexafluoro-2,5-dihydrofuran is a fluorinated heterocyclic compound with the molecular formula C4F6O It is characterized by the presence of six fluorine atoms attached to a furan ring, making it highly fluorinated

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluoro-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between hexafluoro-2-butyne and substituted furans . This reaction is typically carried out under controlled conditions, such as low temperatures, to favor the formation of the desired adducts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Hexafluoro-2,5-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alkoxy- and dialkoxydihydrofurans, while reduction can produce partially or fully defluorinated derivatives .

Scientific Research Applications

Hexafluoro-2,5-dihydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexafluoro-2,5-dihydrofuran exerts its effects involves its high electronegativity and ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and allows it to interact with a wide range of molecular targets. For example, in Diels–Alder reactions, it acts as a dienophile, forming adducts with dienes under specific conditions .

Comparison with Similar Compounds

Hexafluoro-2,5-dihydrofuran can be compared with other fluorinated furans, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical behavior, which makes it valuable for specialized applications in research and industry.

Properties

CAS No.

24849-02-3

Molecular Formula

C4F6O

Molecular Weight

178.03 g/mol

IUPAC Name

2,2,3,4,5,5-hexafluorofuran

InChI

InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8

InChI Key

SWAZOEMXQGHIIV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(OC1(F)F)(F)F)F)F

Origin of Product

United States

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